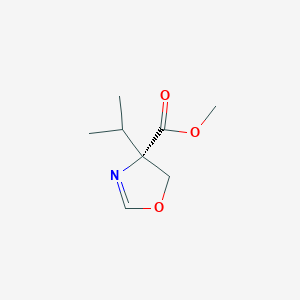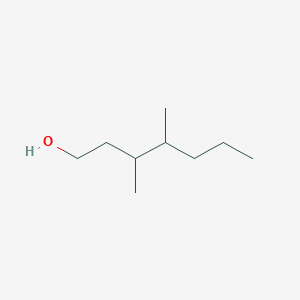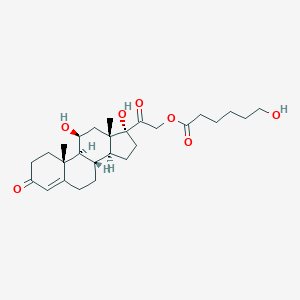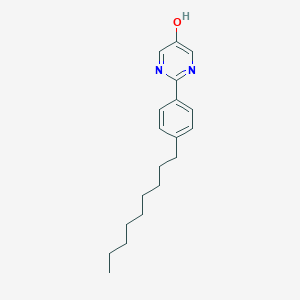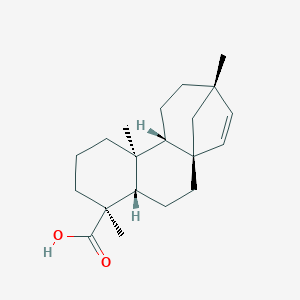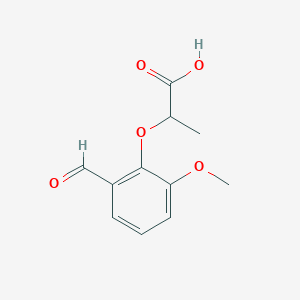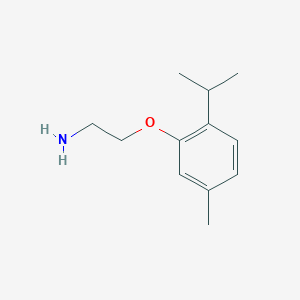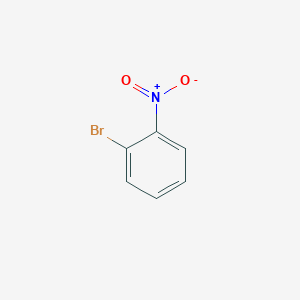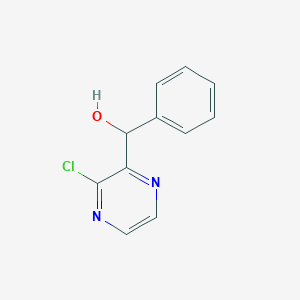
(3-Chloropyrazin-2-yl)-phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropyrazin-2-yl)-phenylmethanol, also known as CPZPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol is not fully understood. However, studies have suggested that (3-Chloropyrazin-2-yl)-phenylmethanol may act as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors in the brain.
Biochemische Und Physiologische Effekte
(3-Chloropyrazin-2-yl)-phenylmethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can improve cognitive function in animal models of Alzheimer's disease. (3-Chloropyrazin-2-yl)-phenylmethanol has also been shown to modulate the release of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that it is relatively easy to synthesize and purify. (3-Chloropyrazin-2-yl)-phenylmethanol also has a wide range of potential applications in various fields. However, one limitation of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of (3-Chloropyrazin-2-yl)-phenylmethanol. One direction is to further investigate its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. Another direction is to study its potential as a modulator of neurotransmitter receptors in the brain. Additionally, (3-Chloropyrazin-2-yl)-phenylmethanol could be further studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol and its potential applications in various fields.
In conclusion, (3-Chloropyrazin-2-yl)-phenylmethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3-Chloropyrazin-2-yl)-phenylmethanol in various fields.
Synthesemethoden
(3-Chloropyrazin-2-yl)-phenylmethanol can be synthesized by reacting 3-chloropyrazine-2-carbaldehyde with phenylmethanol in the presence of a reducing agent such as sodium borohydride. The reaction can be carried out in various solvents such as ethanol or methanol under reflux conditions. The resulting product can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, (3-Chloropyrazin-2-yl)-phenylmethanol can be used as a building block for the synthesis of other compounds. In medicinal chemistry, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In material science, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
CAS-Nummer |
121246-85-3 |
|---|---|
Produktname |
(3-Chloropyrazin-2-yl)-phenylmethanol |
Molekularformel |
C11H9ClN2O |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
(3-chloropyrazin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7,10,15H |
InChI-Schlüssel |
YADYCLNVHQIRGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
Synonyme |
3-chloro-alpha-phenylpyrazinemethanol 3-Cl-PPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



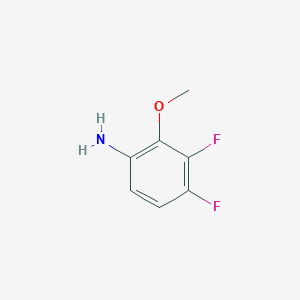
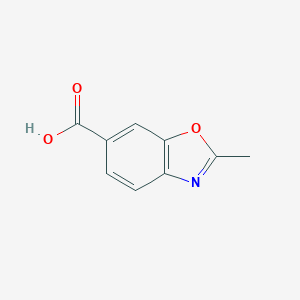

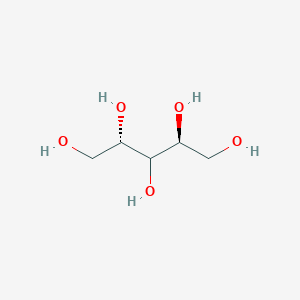
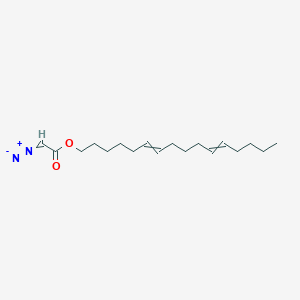
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
